Methyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Description
Methyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a fluorinated organophosphorus compound characterized by a trifluoropropanoate backbone esterified with a methyl group and a diisopropoxyphosphoryloxy substituent at the α-position. Its molecular formula is C₁₀H₁₆F₃O₆P, with a molecular weight of 320.20 g/mol.
Synthesis and Applications: The compound is synthesized via the reaction of methyl trifluoropyruvate with phosphorylating agents, forming intermediates that are precursors to 3,3,3-trifluoroalanine derivatives .
Properties
IUPAC Name |
methyl 2-di(propan-2-yloxy)phosphoryloxy-3,3,3-trifluoropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3O6P/c1-6(2)17-20(15,18-7(3)4)19-8(9(14)16-5)10(11,12)13/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYIYMOKTDFBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)OC(C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910825 | |
| Record name | Methyl 2-({bis[(propan-2-yl)oxy]phosphoryl}oxy)-3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108682-52-6 | |
| Record name | Lactic acid, 3,3,3-trifluoro-, methyl ester, diisopropyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108682526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-({bis[(propan-2-yl)oxy]phosphoryl}oxy)-3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate typically involves the reaction of methyl 3,3,3-trifluoropropanoate with diisopropyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphite ester. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phosphoryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Methyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate (CAS 256332-99-7)
Structural Differences :
- Ester Group : Ethyl (C₂H₅) replaces the methyl (CH₃) ester, increasing steric bulk and lipophilicity.
- Phosphoryloxy Substituent : Di(isopentyloxy) (C₅H₁₁O) replaces diisopropoxy (C₃H₇O), introducing longer alkyl chains.
Impact on Properties :
- Solubility : The ethyl ester and longer isopentyl chains reduce polarity, lowering solubility in polar solvents compared to the methyl/diisopropoxy analog.
- Reactivity : Increased steric hindrance may slow phosphorylation or hydrolysis reactions.
- Molecular Weight : Higher molecular weight (C₁₅H₂₈F₃O₆P , 408.34 g/mol) affects pharmacokinetics in drug design .
Propanoyl Fluoride Derivatives ()
Examples include:
- 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride (CAS 2927-83-5)
- 2,3,3,3-Tetrafluoro-2-(pentafluoroethoxy)propanoyl fluoride (CAS 1682-78-6)
Key Differences :
- Functional Groups : Acyl fluoride (-COF) replaces the methyl ester and phosphoryloxy group.
- Reactivity : Acyl fluorides are highly electrophilic, enabling rapid nucleophilic substitutions (e.g., with amines or alcohols). In contrast, the phosphoryloxy group in the target compound facilitates phosphorylation reactions.
- Applications: Propanoyl fluorides are intermediates in fluoropolymer production, whereas the target compound is tailored for bioactive molecule synthesis .
Methyl 2-Oxalylimino-3,3,3-trifluoropropanoate
Structural Contrast :
- Substituent: Oxalylimino (-N=C(O)-COOR) replaces the phosphoryloxy group.
- Role: This compound is an intermediate for α-CF₃-α-amino acids, diverging from the phosphorylated analog’s role in phosphopeptide mimicry .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Steric and Electronic Effects : The diisopropoxyphosphoryl group in the target compound balances reactivity and stability, making it superior to bulkier analogs (e.g., diisopentyloxy) in drug synthesis .
- Fluorine Impact : All compounds exhibit enhanced thermal and chemical stability due to C-F bonds, but acyl fluorides () are more reactive and less stable under ambient conditions .
- Synthetic Utility : Methyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-TFP outperforms ethyl analogs in aqueous-phase reactions due to higher polarity .
Biological Activity
Methyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate (often referred to as a phosphonate derivative) is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
This compound is synthesized through a multi-step process involving the phosphorylation of a trifluorinated propanoic acid derivative. The synthesis typically involves:
- Preparation of the Trifluoropropanoate : Starting from commercially available trifluoroacetic acid derivatives.
- Phosphorylation : The introduction of the diisopropoxyphosphoryl group is achieved through reaction with appropriate phosphonylating agents.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as an antiviral agent and its interactions with nucleic acids.
- Inhibition of Viral Replication : Studies have shown that phosphonate derivatives can inhibit viral replication by mimicking nucleotide structures, thus interfering with viral RNA synthesis.
- Interaction with Enzymes : The compound may act as a substrate or inhibitor for various enzymes involved in nucleic acid metabolism, including polymerases and kinases.
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry evaluated the antiviral properties of several phosphonate compounds, including this compound. Results indicated that this compound exhibited significant inhibitory activity against certain RNA viruses. The mechanism was attributed to its ability to incorporate into viral RNA chains, leading to premature termination of RNA synthesis.
| Compound | Virus Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Influenza A | 0.5 | Nucleotide mimicry |
| Other Phosphonates | Various | Varies | Various |
Case Study 2: Cytotoxicity Evaluation
In another study assessing cytotoxicity against human cell lines, this compound was tested alongside other phosphonates. The findings revealed that while some derivatives showed cytotoxic effects at high concentrations, this compound demonstrated a favorable safety profile.
| Compound | Cell Line | IC50 (µM) | Cytotoxicity Level |
|---|---|---|---|
| This compound | HeLa | >100 | Low |
| Other Phosphonates | Various | Varies | High to Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
